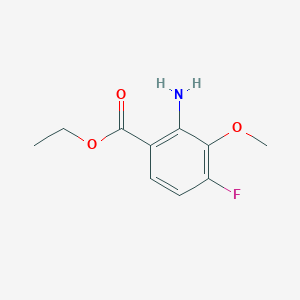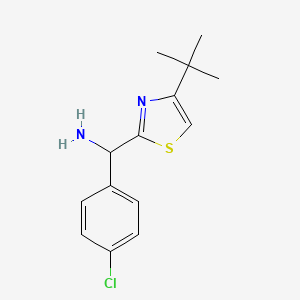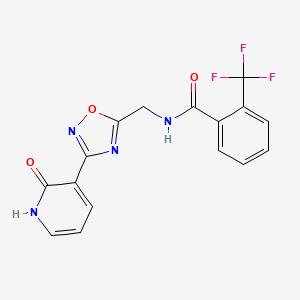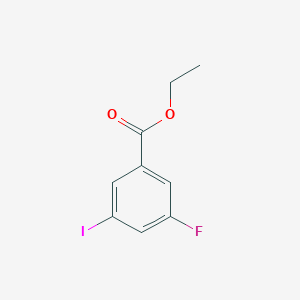![molecular formula C8H8F3N3 B2653083 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006461-11-5](/img/structure/B2653083.png)
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is an organic compound with the molecular formula C8H8F3N3 It features a pyrazole ring substituted with a methyl group and a trifluoromethyl group, along with a propanenitrile side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a suitable nitrile precursor. One common method includes the use of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride, followed by further functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The key steps include the regioselective lithiation of the pyrazole ring, followed by electrophilic trapping and subsequent functionalization . Efficient distillation and purification techniques are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the propanenitrile side chain.
3-(trifluoromethyl)-1H-pyrazole: Lacks both the methyl group and the propanenitrile side chain.
5-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group and the propanenitrile side chain.
Uniqueness
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of both the trifluoromethyl group and the propanenitrile side chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXSSWATIGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
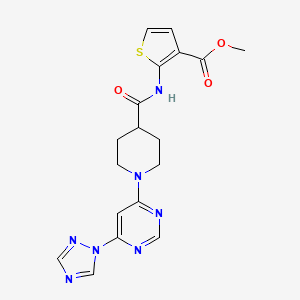
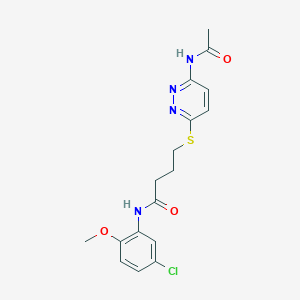
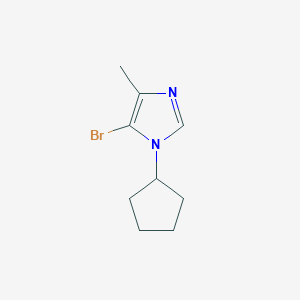

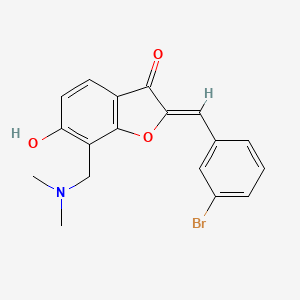
![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)

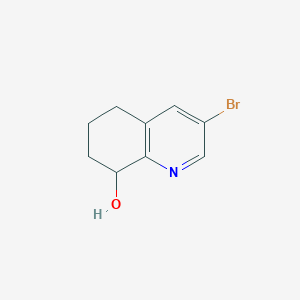
![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)
![2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide](/img/structure/B2653016.png)
